molecular formula C26H29NO B12453780 2,2-diphenyl-N-(1-phenylpentyl)propanamide

2,2-diphenyl-N-(1-phenylpentyl)propanamide

Cat. No.: B12453780
M. Wt: 371.5 g/mol
InChI Key: HEEABNGUQKTAQA-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-(1-phenylpentyl)propanamide is an organic compound with the molecular formula C23H23NO It is a member of the propanamide family, characterized by the presence of a propanamide group attached to a phenylpentyl chain and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(1-phenylpentyl)propanamide typically involves the reaction of 2,2-diphenylpropanoyl chloride with 1-phenylpentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(1-phenylpentyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

2,2-diphenyl-N-(1-phenylpentyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(1-phenylpentyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-N-phenylpropanamide: Similar structure but with methyl groups instead of phenyl groups.

    N-phenylpropanamide: Lacks the additional phenyl groups present in 2,2-diphenyl-N-(1-phenylpentyl)propanamide.

Uniqueness

This compound is unique due to the presence of multiple phenyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C26H29NO

Molecular Weight

371.5 g/mol

IUPAC Name

2,2-diphenyl-N-(1-phenylpentyl)propanamide

InChI

InChI=1S/C26H29NO/c1-3-4-20-24(21-14-8-5-9-15-21)27-25(28)26(2,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,3-4,20H2,1-2H3,(H,27,28)

InChI Key

HEEABNGUQKTAQA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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